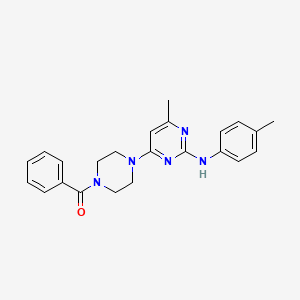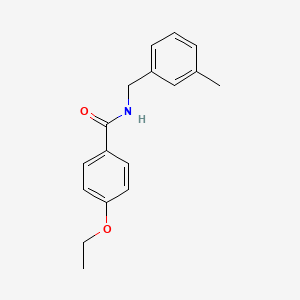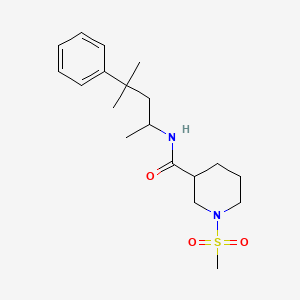
4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine
Overview
Description
4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as methylamine and 4-methylphenylamine.
Coupling Reaction: The final step involves the coupling of the benzoylpiperazine moiety with the pyrimidine ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is used in the development of new drugs due to its ability to interact with various biological targets.
Biochemistry: It is used in the study of enzyme inhibition and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-benzoylpiperazin-1-yl)-6-methylpyrimidin-2-amine
- 4-(4-benzoylpiperazin-1-yl)-N-(4-methylphenyl)pyrimidin-2-amine
- 4-(4-benzoylpiperazin-1-yl)-6-methyl-N-phenylpyrimidin-2-amine
Uniqueness
4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both benzoylpiperazine and 4-methylphenyl groups. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17-8-10-20(11-9-17)25-23-24-18(2)16-21(26-23)27-12-14-28(15-13-27)22(29)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAXUXKRNPNGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-amino-6-chloro-4-pyrimidinyl)-4-piperidinyl]methanol](/img/structure/B4476591.png)
![3,4-difluoro-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4476601.png)

![2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B4476612.png)
![N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B4476635.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4476649.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-benzyl-2-phenylacetamide](/img/structure/B4476655.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4476663.png)
![1-(ETHANESULFONYL)-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4476670.png)
![N-(3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenyl)acetamide](/img/structure/B4476677.png)
![N-(4-bromo-2-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4476684.png)

![4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4476696.png)
![N,N,2-trimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4476708.png)
